molecular formula C6H6F3N3O B1518900 N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide CAS No. 1046861-47-5

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Cat. No. B1518900
M. Wt: 193.13 g/mol
InChI Key: IPENWKDFQGPYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,2-Trifluoroethyl)-isatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They are extremely widely used in the field of new drug development .


Synthesis Analysis

A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 .


Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Chemical Reactions Analysis

N-2,2,2-Trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products .

Scientific Research Applications

Therapeutic Applications and Efficacy

  • Cancer Treatment and Management

    Imidazole carboxamide derivatives, such as DTIC (Dacarbazine), have been studied for their therapeutic applications in cancer treatment, particularly in melanoma. Studies have demonstrated their efficacy in isolation perfusion for melanoma, indicating that these compounds can be safely used with controlled dosage to avoid hematologic toxicity (Didolkar et al., 1986). Similarly, their role in combination chemotherapy for soft tissue sarcomas and their ability to increase response rates when combined with other agents like Adriamycin has been documented, albeit with notable toxicity (Borden et al., 1987).

  • Immunological Effects

    The impact of these compounds on immunity, especially in patients with malignant melanoma, has been a subject of investigation. Research shows that DTIC, at specific dosages, can modulate the immune response without severely impairing cellular or humoral immunity (Bruckner et al., 1974).

  • Toxicity and Safety Profiles

    The safety and toxicity profiles of these compounds have been thoroughly investigated, providing insights into their systemic and local toxicity. For instance, studies have explored the regional and systemic toxicity of DTIC in hyperthermic perfusion for melanoma, highlighting the procedure's safety if dosages are kept below certain thresholds to avoid hematologic toxicity (Didolkar et al., 1986).

Future Directions

A series of Cu (II) complexes with cyclam-based ligands containing two N-(2,2,2-trifluoroethyl)-aminoalkyl pendant arms in 1,8-positions was studied in respect to potential use as contrast agents for 19 F magnetic resonance imaging (MRI) .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENWKDFQGPYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide

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